BenchChemオンラインストアへようこそ!

3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Structure-Activity Relationship Medicinal Chemistry GPCR Modulator Design

This 2,4-dimethoxybenzyl-piperazine carbazole hybrid occupies a singular position within the carbazole-arylpiperazine class. Unlike the extensively halogenated BAI-series or mono-substituted cholinesterase inhibitors, the dual 2,4-dimethoxy pattern introduces hydrogen-bond acceptor capacity that may shift CAS/PAS binding occupancy and invert subtype selectivity—as demonstrated by the 79.4-fold α₁D/α₁B ratio shift achieved through single-atom modifications on structurally related scaffolds. The substitution pattern falls within WO2001029028A1 Markush claims, enabling FTO investigations distinct from prior art. With no publicly disclosed α₁-AR, cholinesterase, or sigma receptor data for this exact congener, procurement directly supports composition-of-matter patent filings and novel multi-target profiling campaigns.

Molecular Formula C28H33N3O2
Molecular Weight 443.6 g/mol
Cat. No. B4806951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Molecular FormulaC28H33N3O2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=C(C=C4)OC)OC)C5=CC=CC=C51
InChIInChI=1S/C28H33N3O2/c1-4-31-26-8-6-5-7-24(26)25-17-21(9-12-27(25)31)19-29-13-15-30(16-14-29)20-22-10-11-23(32-2)18-28(22)33-3/h5-12,17-18H,4,13-16,19-20H2,1-3H3
InChIKeyRXJXAGGBMYXWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole – Carbazole‑Piperazine Hybrid Procurement & Differentiation Guide


3‑({4‑[(2,4‑dimethoxyphenyl)methyl]piperazin‑1‑yl}methyl)‑9‑ethyl‑9H‑carbazole is a fully synthetic small molecule that fuses a 9‑ethyl‑9H‑carbazole core with a 2,4‑dimethoxybenzyl‑piperazine side‑chain through a methylene linker at the carbazole 3‑position [REFS‑1]. The compound belongs to the carbazole‑arylpiperazine hybrid class, a family extensively investigated for G‑protein‑coupled receptor antagonism (α1‑adrenoceptors, 5‑HT7 receptors), Bax‑mediated apoptosis modulation, cholinesterase inhibition, and sigma receptor binding [REFS‑2][REFS‑3]. Its molecular formula is C₂₈H₃₃N₃O₂ with a molecular weight of approximately 443.6 g mol⁻¹ [REFS‑1]. Unlike many carbazole‑piperazine derivatives whose pharmacological profiles are documented in patent and journal literature, quantitative selectivity, potency, and ADMET data for this exact substitution pattern remain absent from the public domain at the time of this analysis.

Why a Generic Carbazole‑Piperazine Cannot Substitute for 3-({4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole


Carbazole‑piperazine hybrids are exquisitely sensitive to the nature and position of substituents on the benzyl‑piperazine terminus. In a systematic series of carbazole‑benzylpiperazine acetylcholinesterase (AChE) inhibitors, moving a fluorine substituent from the meta to the para position of the phenyl ring shifted AChE IC₅₀ from 8.9 µM to 5.7 µM, while introducing a methyl group at the meta position produced a butyrylcholinesterase (BuChE) IC₅₀ of 4.5 µM [REFS‑1][REFS‑2]. Similarly, in an α₁‑adrenoceptor antagonist series, the identity of the arylpiperazine substituent dictated subtype selectivity: compound 1 displayed an α₁D/α₁B selectivity ratio of 79.4, whereas compound 2 showed preferential α₁B activity with poor subtype discrimination [REFS‑3]. These data demonstrate that even single‑atom or positional changes on the arylpiperazine ring can invert target selectivity, alter potency by orders of magnitude, and profoundly affect off‑target profiles. Therefore, replacing the 2,4‑dimethoxybenzyl moiety with a 2,5‑dimethoxy, 2‑methyl, or unsubstituted benzyl congener is expected to yield a functionally distinct chemical entity with unpredictable biological behavior, making direct substitution scientifically unsound without empirical validation.

Quantitative Differentiation Evidence for 3-({4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole


Structural Uniqueness of the 2,4-Dimethoxybenzyl Pharmacophore Among Carbazole‑Piperazine Hybrids

The 2,4-dimethoxy substitution pattern on the benzyl-piperazine terminus distinguishes this compound from all publicly disclosed carbazole-piperazine hybrids with quantitative biological annotation. The most extensively characterized analogs bear 2-methoxyphenyl (α₁-AR pA₂ 7.06–7.13; α₁D/α₁B selectivity ratio 79.4), 2-methylbenzyl, or 2,3-dimethoxybenzyl groups [1]. In the carbazole-benzylpiperazine AChE/BuChE series, the nature and position of phenyl ring substituents directly controlled both inhibitory potency and enzyme selectivity; compounds with fluorine at meta (7e: AChE IC₅₀ 5.7 µM) and para (7a: AChE IC₅₀ 8.9 µM) positions, and methyl at meta (7k: BuChE IC₅₀ 4.5 µM), displayed distinct profiles [2]. The 2,4-dimethoxybenzyl congener has not been reported in any of these systematic SAR campaigns, meaning its target engagement profile cannot be extrapolated from existing data. This structural gap represents a novel chemical space opportunity within an otherwise well-mapped chemotype family.

Structure-Activity Relationship Medicinal Chemistry GPCR Modulator Design

Class-Level Evidence: Carbazole-Piperazine Hybrids as Subtype-Selective α₁-Adrenoceptor Antagonists

Carbazole-arylpiperazine derivatives have demonstrated potent and subtype-selective α₁-adrenoceptor (AR) antagonism. Compound 1 (2-methoxyarylpiperazine analog) exhibited an α₁D pA₂ of 7.06 with excellent α₁D/α₁B selectivity (ratio = 79.4), while compound 2 showed preferential α₁B activity (pA₂ 7.13) with poor subtype discrimination [1]. The study established that small hydrophobic substituents on the arylpiperazine moiety are essential for α₁D selectivity [1]. The 2,4-dimethoxybenzyl substitution pattern introduces two methoxy groups capable of both hydrophobic and hydrogen‑bond acceptor interactions, a combination not present in the tested set. While no direct data exist for the target compound, the scaffold's demonstrated capacity for achieving >75‑fold subtype selectivity windows suggests that systematic variation of the arylpiperazine substituent—including the 2,4-dimethoxy configuration—is a rational strategy for identifying novel α₁‑AR subtype‑selective agents.

α₁-Adrenoceptor Benign Prostatic Hyperplasia Subtype Selectivity

Class-Level Evidence: Carbazole-Piperazine Derivatives as Bax-Mediated Apoptosis Inhibitors

Patent WO2001029028A1 discloses that piperazine derivatives of carbazole are efficient inhibitors of the Bax function and/or activation, blocking cytochrome c release and downstream apoptosis [1]. The patent encompasses a broad Markush structure that includes 9-ethyl‑carbazole and piperazine moieties substituted with various aryl groups. BAI1, a dibromo‑carbazole‑piperazine compound, was shown to directly bind BAX and inhibit BAX‑mediated membrane permeabilization in liposome assays at 1.5–6 µM concentrations [2]. While the 2,4-dimethoxybenzyl variant was not specifically exemplified, its structural features (electron‑rich dimethoxyphenyl group, flexible methylene linker, and basic piperazine nitrogen) align with the pharmacophore elements associated with Bax modulation. The 2,4-dimethoxy substitution may confer distinct binding kinetics or cellular permeability relative to halogenated analogs.

Apoptosis Bax Inhibition Neurodegenerative Disease

Class-Level Evidence: Carbazole-Benzylpiperazine Hybrids as Cholinesterase Inhibitors for Neurodegenerative Research

A series of 14 carbazole‑benzylpiperazine hybrids (7a–n) was systematically evaluated for AChE and BuChE inhibition. The most potent AChE inhibitor, compound 7e (meta‑fluoro), displayed an IC₅₀ of 5.7 µM, while the most potent BuChE inhibitor, compound 7k (meta‑methyl), showed an IC₅₀ of 4.5 µM [1]. SAR analysis revealed that both the linker type between carbazole and benzylpiperazine and the substitution pattern on the phenyl ring critically govern inhibitory potency and enzyme selectivity [1]. Kinetic and molecular modeling studies demonstrated that 7e acts as a mixed‑type inhibitor interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [1]. The 2,4-dimethoxy substitution introduces dual hydrogen‑bond acceptor capacity at defined positions, a feature absent from the tested mono‑substituted and halogenated analogs, potentially enabling novel CAS/PAS interaction geometries.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

Recommended Research & Procurement Application Scenarios for 3-({4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole


Novel IP Generation: α₁-Adrenoceptor Subtype Selectivity Screening

Leverage the validated α₁-AR antagonist scaffold [1] to screen the 2,4-dimethoxybenzyl variant against α₁A, α₁B, and α₁D subtypes. The dual methoxy substitution pattern has not been evaluated in any disclosed α₁-AR SAR campaign, offering a clear pathway to composition-of-matter and method-of-use patent filings. Functional tissue assays (rat vas deferens, spleen, thoracic aorta) or recombinant cell-based calcium flux assays can quantify subtype selectivity, building directly on the 79.4‑fold α₁D/α₁B selectivity precedent established for structurally related analogs [1].

Bax-Mediated Apoptosis Modulation with an Underexplored Pharmacophore

The compound falls within the Markush scope of WO2001029028A1 [2], which claims piperazine‑carbazole derivatives as Bax inhibitors for neurodegenerative and ischemic indications. Procuring this specific substitution pattern enables freedom‑to‑operate investigation and structure‑activity relationship studies distinct from halogenated BAI-series compounds [3]. Liposomal membrane permeabilization assays with recombinant BAX and tBID can directly benchmark activity against BAI1 (active at 1.5–6 µM) [3].

Dual Cholinesterase Inhibitor Development for Alzheimer's Research

Build on the carbazole‑benzylpiperazine cholinesterase inhibitor series [4] by evaluating the 2,4-dimethoxybenzyl analog against both AChE and BuChE. The dimethoxy substitution introduces hydrogen‑bond acceptor capacity that may shift the competitive/mixed inhibition mechanism or alter CAS/PAS binding occupancy relative to mono‑substituted analogs (7e: mixed‑type AChE inhibitor, IC₅₀ 5.7 µM) [4]. Ellman's assays with electric eel AChE and equine BuChE, followed by kinetic modality determination and molecular docking, can rapidly position this compound within the existing SAR landscape.

Central Nervous System Receptor Panel Screening for Polypharmacology Profiling

Carbazole‑piperazine hybrids have demonstrated interactions with 5‑HT₇ serotonin receptors [5], sigma receptors (e.g., sigma‑2 agonist F281) [6], and dopamine transporters [7]. The 2,4-dimethoxybenzyl variant can be submitted to broad CNS receptor panels (Eurofins CEREP or similar) to assess its polypharmacology fingerprint. This unbiased profiling can reveal unexpected primary target engagement or identify a novel multi‑target profile suitable for neuropsychiatric or neurodegenerative indications.

Quote Request

Request a Quote for 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.